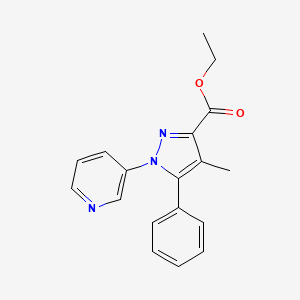












|
REACTION_CXSMILES
|
[Li].[CH2:2]([O:4][C:5](=[O:18])[C:6](=O)[CH:7]([CH3:16])[C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=O)[CH3:3].Cl.[NH:20]([C:22]1[CH:23]=[N:24][CH:25]=[CH:26][CH:27]=1)[NH2:21].[OH-].[Na+]>C(O)C>[CH2:2]([O:4][C:5]([C:6]1[C:7]([CH3:16])=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:20]([C:22]2[CH:23]=[N:24][CH:25]=[CH:26][CH:27]=2)[N:21]=1)=[O:18])[CH3:3] |f:4.5,^1:0|
|


|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1.977 g
|
|
Type
|
reactant
|
|
Smiles
|
N(N)C=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
by refluxing for 2.5 hours
|
|
Duration
|
2.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled in air
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was partitioned between chloroform and water
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with chloroform
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate anhydrate
|
|
Type
|
FILTRATION
|
|
Details
|
followed by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (chloroform-acetone)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1=NN(C(=C1C)C1=CC=CC=C1)C=1C=NC=CC1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |